molecular formula C28H32BrN7O3 B420586 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE

Cat. No.: B420586
M. Wt: 594.5g/mol
InChI Key: WXFQPERVNVPUNB-NDZAJKAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with piperidine groups, a hydrazine linkage, and a bromobenzoate moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and materials science.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The triazine ring and piperidine groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydrazine linkage may also play a role in the compound’s bioactivity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and hydrazine-linked molecules. Compared to these compounds, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research .

Properties

Molecular Formula

C28H32BrN7O3

Molecular Weight

594.5g/mol

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-3-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C28H32BrN7O3/c1-38-24-18-23(39-25(37)20-9-8-10-22(29)17-20)12-11-21(24)19-30-34-26-31-27(35-13-4-2-5-14-35)33-28(32-26)36-15-6-3-7-16-36/h8-12,17-19H,2-7,13-16H2,1H3,(H,31,32,33,34)/b30-19+

InChI Key

WXFQPERVNVPUNB-NDZAJKAJSA-N

SMILES

COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

Isomeric SMILES

COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

Canonical SMILES

COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

Origin of Product

United States

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